molecular formula C8H6F3N3OS B163156 2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole CAS No. 133840-98-9

2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole

Cat. No.: B163156
CAS No.: 133840-98-9
M. Wt: 249.22 g/mol
InChI Key: DYZRKRXUAGGAPE-UHFFFAOYSA-N
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Description

2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole is a heterocyclic compound that features a thiazole ring fused with a benzene ring. The presence of the trifluoromethoxy group and the hydrazono group makes this compound particularly interesting for various chemical and biological applications. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole typically involves the reaction of 2-chloro-6-(trifluoromethoxy)benzothiazole with hydrazine hydrate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the substitution of the chlorine atom by the hydrazono group, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazono group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole serves as a key intermediate in synthesizing more complex molecules. Its hydrazone moiety can undergo various reactions, including oxidation, reduction, and substitution .

Biology

  • Antimicrobial and Antiviral Properties : Research indicates that compounds with a benzothiazole scaffold exhibit significant antimicrobial and antiviral activities. Studies have shown that derivatives of this compound can inhibit the growth of various pathogenic microorganisms .

Medicine

  • Anticancer Activity : The compound is being investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further drug development .

Industry

  • Dyes and Pigments : Due to its unique chemical properties, this compound is explored for use in the synthesis of dyes and pigments in industrial applications .

Chemical Reactions

The compound can participate in various chemical reactions:

  • Oxidation : Can be oxidized to form corresponding oxides.
  • Reduction : The hydrazono group can be reduced to an amino group.
  • Substitution : Electrophilic and nucleophilic substitutions can occur at the benzene or thiazole rings.

Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction .

Case Studies

Several studies have documented the biological activities of compounds related to this class:

  • A study published in Journal of Medicinal Chemistry highlighted the synthesis of various benzothiazole derivatives, including those featuring hydrazone groups, demonstrating significant anticancer activity against specific cell lines .
  • Another investigation focused on the antimicrobial efficacy of thiazole derivatives, revealing that modifications such as trifluoromethoxy groups significantly improved activity against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of 2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may interfere with the replication of microbial DNA or inhibit the growth of cancer cells by disrupting key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-(trifluoromethoxy)benzothiazole: A precursor in the synthesis of the target compound.

    Benzothiazole: A simpler structure with similar biological activities.

    Thiazole: The core structure shared by many biologically active compounds.

Uniqueness

2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole is unique due to the presence of both the trifluoromethoxy and hydrazono groups, which confer distinct chemical and biological properties.

Biological Activity

2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole (HDT) is a heterocyclic compound characterized by a hydrazone functional group and a trifluoromethoxy substituent on a benzothiazole ring. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The hydrazone moiety is known for its pharmacological significance, while the benzothiazole framework has been associated with various therapeutic effects, including antibacterial and anti-inflammatory properties.

  • Molecular Formula : C₈H₆F₃N₃OS
  • Molecular Weight : 249.02 g/mol
  • Structure : The compound features a hydrazone linkage and a trifluoromethoxy group that enhances lipophilicity and potentially influences biological activity.

Biological Activity Overview

The biological activity of HDT can be attributed to its structural components. Compounds containing the benzothiazole scaffold have demonstrated a range of biological properties, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacteria and fungi. The hydrazone group can enhance this activity through reactive oxygen species (ROS) generation.
  • Antioxidant Properties : Hydrazones are known for their ability to scavenge free radicals, which may contribute to their antioxidant capacity.
  • Cytotoxicity : Preliminary studies suggest that HDT may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Antimicrobial Activity

A study focusing on hydrazone derivatives indicated that compounds with similar structures exhibited significant antimicrobial properties. For instance, derivatives of benzothiazole have been reported to possess strong antibacterial effects against Gram-positive and Gram-negative bacteria. HDT’s unique trifluoromethoxy group may further enhance its interaction with microbial targets.

Antioxidant Activity

Research has demonstrated that hydrazone compounds can act as effective antioxidants. A comparative study of various thiazole-hydrazone derivatives showed that certain substitutions could significantly improve their antioxidant capacity . The presence of the hydrazone moiety allows for the release of hydrogen atoms, contributing to the overall antioxidant potential.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of benzothiazole derivatives against various cancer cell lines. One compound showed dose-dependent inhibition across multiple cell lines, suggesting that structural modifications can lead to enhanced anticancer activity . HDT’s structural features warrant similar investigations to assess its potential in cancer therapy.

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-AminobenzothiazoleContains an amino groupAntimicrobial
BenzothiazoleBasic structure without additional substituentsAntimicrobial, anticancer
5-TrifluoromethylbenzothiazoleTrifluoromethyl group instead of trifluoromethoxyAntiparasitic
2-HydrazinobenzothiazoleHydrazine instead of hydrazoneAntimicrobial
This compound Hydrazone with trifluoromethoxy groupPotentially antimicrobial, antioxidant, cytotoxic

Mechanistic Insights

The biological mechanisms underlying the activities of HDT can be attributed to:

  • Reactive Oxygen Species (ROS) Generation : The hydrazone functional group may facilitate ROS production, enhancing antimicrobial effects.
  • Metal Ion Coordination : Similar compounds have shown capabilities to act as ligands for metal ions, which can influence biological pathways .
  • Inhibition of Enzymatic Activity : Benzothiazole derivatives often inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole?

  • Answer : A multi-step synthesis approach is typically employed. For example, hydrazonoyl halides can react with alkyl carbothioates under reflux conditions in polar aprotic solvents (e.g., DMSO) to form the thiazole core. Subsequent functionalization of the 6-position with trifluoromethoxy groups may involve nucleophilic substitution or coupling reactions. Microwave-assisted synthesis (e.g., 10% NaCl in water) can optimize reaction efficiency for similar benzothiazole derivatives, reducing reaction times from hours to minutes . Crystallization using ethanol-water mixtures yields purified products (~65% yield) .

Q. How should structural characterization be performed for this compound?

  • Answer : Use a combination of spectroscopic and analytical techniques:

  • IR spectroscopy : Identify characteristic N–H (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches.
  • NMR (¹H/¹³C) : Analyze dihydrobenzo[d]thiazole ring protons (δ 3.5–4.5 ppm for CH₂) and trifluoromethoxy substituents (δ 120–125 ppm in ¹³C).
  • Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : Resolve spatial arrangement and hydrogen-bonding networks for derivatives .

Q. What safety precautions are critical during handling and storage?

  • Answer :

  • Handling : Use local exhaust ventilation to avoid dust inhalation. Wear nitrile gloves, lab coats, and safety goggles. Avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic reactions .
  • Storage : Keep in amber glass containers at room temperature (15–25°C) in a well-ventilated area. Desiccate to prevent hydrolysis of the hydrazono group .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound’s synthesis?

  • Answer :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 18 hours to 30 minutes) and improves regioselectivity for similar benzothiazoles .
  • Ionic liquid solvents : Enhance solubility of intermediates and reduce side reactions (e.g., imidazolium-based liquids) .
  • Catalytic systems : Pd(0)-catalyzed Suzuki coupling for aryl functionalization (e.g., trifluoromethoxy introduction) achieves >80% yields in some cases .

Q. What strategies are effective for evaluating its biological activity?

  • Answer :

  • Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with electron-withdrawing groups (e.g., trifluoromethoxy) often show enhanced activity .
  • Cytotoxicity profiling : Screen against human cell lines (e.g., HEK-293) using MTT assays. Compare IC₅₀ values with control compounds .
  • Enzyme inhibition : Test against inflammatory targets (e.g., p38 MAP kinase) via fluorescence-based kinase assays. Structural analogs with triazole-thiadiazole cores exhibit nanomolar inhibition .

Q. How can computational methods aid in understanding its reactivity?

  • Answer :

  • DFT calculations : Use hybrid functionals (e.g., B3LYP) to optimize geometry and analyze frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites. Benchmark against experimental IR/NMR data .
  • Molecular docking : Simulate binding to biological targets (e.g., p38 MAP kinase). The hydrazono group may form hydrogen bonds with catalytic lysine residues .
  • Reaction pathway modeling : Identify rate-determining steps in cyclization reactions using Gaussian or ORCA software .

Q. How do structural modifications influence physicochemical properties?

  • Answer :

  • Trifluoromethoxy substitution : Enhances lipophilicity (logP ↑) and metabolic stability compared to methoxy analogs.
  • Hydrazono group : Increases polarity and hydrogen-bonding capacity, improving solubility in DMSO/PBS mixtures.
  • Crystallinity : Derivatives with para-substituted aryl groups exhibit higher melting points (e.g., 141–143°C) due to π-stacking .

Q. Data Contradictions and Resolution

Q. How should discrepancies in reported biological activity be addressed?

  • Answer :

  • Standardize assays : Use CLSI guidelines for antimicrobial testing to minimize variability in MIC values .
  • Control experiments : Include reference compounds (e.g., ciprofloxacin for antibacterial studies) to validate assay conditions.
  • SAR analysis : Correlate substituent effects (e.g., electron-withdrawing vs. donating groups) with activity trends across studies .

Properties

IUPAC Name

[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3OS/c9-8(10,11)15-4-1-2-5-6(3-4)16-7(13-5)14-12/h1-3H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZRKRXUAGGAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439668
Record name 2-Hydrazinyl-6-(trifluoromethoxy)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133840-98-9
Record name 2-Hydrazinyl-6-(trifluoromethoxy)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 93.6 g of 2-amino-6-trifluoromethoxybenzothiazole in 420 cm3 of ethylene glycol under a stream of nitrogen are added 48 g of hydrazine hydrate and 42 g of hydrazine dihydrochloride. The mixture is heated for 2 hours at 140° C. After cooling, the precipitate is filtered off and triturated with a water/diethyl ether mixture (1/1 by volume). 89.9 g of 2-hydrazino-6-trifluoromethoxybenzothiazole are thus obtained, melting at 208° C.
Quantity
93.6 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Two

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